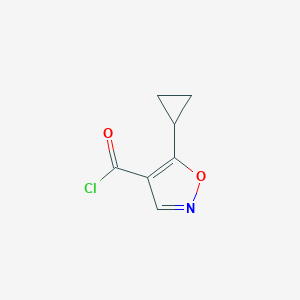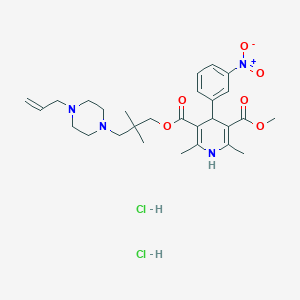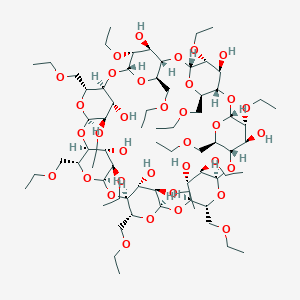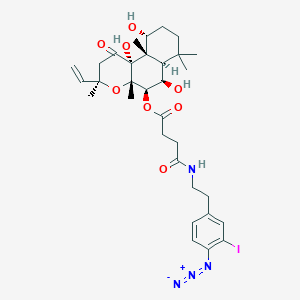
5-Cyclopropylisoxazole-4-carbonyl chloride
Vue d'ensemble
Description
5-Cyclopropylisoxazole-4-carbonyl chloride is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a versatile building block in the synthesis of various organic compounds. It is used as a key intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 5-Cyclopropylisoxazole-4-carbonyl chloride is not well understood. However, it is believed to act as an electrophilic reagent, reacting with nucleophiles such as amines and alcohols to form stable intermediates. It is also known to form stable derivatives with hydroxylamine, which has led to its use in the synthesis of isoxazole-based inhibitors of protein kinases.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-Cyclopropylisoxazole-4-carbonyl chloride are not well studied. However, it is known to be a stable compound that does not readily decompose under normal laboratory conditions. It is also known to form stable intermediates and derivatives, which have potential applications in the synthesis of various organic compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Cyclopropylisoxazole-4-carbonyl chloride in lab experiments include its high yield and purity, as well as its ability to form stable intermediates and derivatives. Its limitations include the need for careful handling due to its reactive nature and the need for specialized equipment and techniques for its synthesis and purification.
Orientations Futures
There are several future directions for the use of 5-Cyclopropylisoxazole-4-carbonyl chloride in scientific research. One potential application is in the synthesis of isoxazole-based inhibitors of protein kinases, which have potential applications in cancer therapy. Another potential application is in the synthesis of novel organic compounds with unique properties and functions. Further research is needed to fully understand the mechanism of action and potential applications of this versatile building block.
Applications De Recherche Scientifique
5-Cyclopropylisoxazole-4-carbonyl chloride has been widely used in scientific research due to its ability to form stable intermediates and derivatives. It is used as a key building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other fine chemicals. It has also been used in the synthesis of isoxazole-based inhibitors of protein kinases, which have potential applications in cancer therapy.
Propriétés
Numéro CAS |
124845-05-2 |
|---|---|
Nom du produit |
5-Cyclopropylisoxazole-4-carbonyl chloride |
Formule moléculaire |
C7H6ClNO2 |
Poids moléculaire |
171.58 g/mol |
Nom IUPAC |
5-cyclopropyl-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C7H6ClNO2/c8-7(10)5-3-9-11-6(5)4-1-2-4/h3-4H,1-2H2 |
Clé InChI |
HRRWQQNTPXPXEG-UHFFFAOYSA-N |
SMILES |
C1CC1C2=C(C=NO2)C(=O)Cl |
SMILES canonique |
C1CC1C2=C(C=NO2)C(=O)Cl |
Synonymes |
4-Isoxazolecarbonyl chloride, 5-cyclopropyl- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B48345.png)









